6-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-2-[(4-methylphenyl)amino]pyrimidin-4-ol
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Overview
Description
6-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-2-[(4-methylphenyl)amino]pyrimidin-4-ol is a complex organic compound that features a benzothiazole moiety linked to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-2-[(4-methylphenyl)amino]pyrimidin-4-ol typically involves multi-step organic reactions. One common method includes the Knoevenagel condensation reaction, where 2-mercapto benzothiazole reacts with substituted aldehydes in the presence of a catalyst like L-proline . This is followed by further reactions to introduce the pyrimidine and amino groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are often employed to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
6-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-2-[(4-methylphenyl)amino]pyrimidin-4-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzothiazole moiety, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: L-proline for Knoevenagel condensation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Scientific Research Applications
6-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-2-[(4-methylphenyl)amino]pyrimidin-4-ol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 6-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-2-[(4-methylphenyl)amino]pyrimidin-4-ol involves its interaction with specific molecular targets. It may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The compound’s structure allows it to interact with various biochemical pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-(1,3-Benzothiazol-2-ylsulfanyl)-N′-(substituted)acetohydrazides: These compounds share the benzothiazole moiety and exhibit similar biological activities.
3-(1,3-Benzothiazol-2-yl) 2-phenyl quinazolin-4(3H)-ones: Known for their antibacterial properties.
Uniqueness
6-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-2-[(4-methylphenyl)amino]pyrimidin-4-ol is unique due to its combination of a benzothiazole and pyrimidine ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications .
Properties
IUPAC Name |
4-(1,3-benzothiazol-2-ylsulfanylmethyl)-2-(4-methylanilino)-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4OS2/c1-12-6-8-13(9-7-12)20-18-21-14(10-17(24)23-18)11-25-19-22-15-4-2-3-5-16(15)26-19/h2-10H,11H2,1H3,(H2,20,21,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJLRKGMVDZGDKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=CC(=O)N2)CSC3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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